molecular formula C18H14ClFN2OS B2939396 4-(3-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223983-77-4

4-(3-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2939396
CAS No.: 1223983-77-4
M. Wt: 360.83
InChI Key: PWXLAVCDSAJTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione (CAS No: 1223983-77-4) is a high-purity synthetic organic compound supplied for advanced pharmacological and neuroscience research. With the molecular formula C18H14ClFN2OS and a molecular weight of 360.83 g/mol, this imidazole-thione derivative is characterized by its specific structural features including a 3-chlorophenyl moiety, a 3-fluorobenzoyl group, and a 2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione core . This compound is provided exclusively for research applications and is classified For Research Use Only; it is not intended for diagnostic or therapeutic applications in humans or animals. Research applications for this compound are primarily found in early-stage drug discovery and neuroscience. Compounds within this structural class have demonstrated significant research value in investigating voltage-gated sodium channels (VGSCs), which are crucial molecular targets for understanding neuronal excitability and developing novel therapeutic approaches for neurological conditions . The mechanism of action for related compounds involves modulation of VGSCs, potentially through interaction with neurotoxin site 2, as evidenced by radioligand binding studies using [3H]-batrachotoxin . Additionally, structurally similar imidazole derivatives have been investigated as potential inhibitors of β-secretase (BACE-1), a key enzyme in the amyloid pathway relevant to Alzheimer's disease research, highlighting the versatility of this chemical scaffold in probing diverse biological targets . The compound is available in various quantities to support different research needs, and researchers should consult the current pricing schedule for specific availability. Proper handling procedures should be followed, including the use of appropriate personal protective equipment and working in a well-ventilated environment. All researchers are required to review material safety data sheets prior to use and adhere to their institution's chemical safety protocols.

Properties

IUPAC Name

[4-(3-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c1-18(2)21-15(11-5-3-7-13(19)9-11)17(24)22(18)16(23)12-6-4-8-14(20)10-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXLAVCDSAJTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC(=CC=C2)F)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of halogenated aryl groups (3-chlorophenyl and 3-fluorobenzoyl) and the thione group. Below is a comparison with key analogues:

Compound Name Substituents (Positions) Molecular Weight Key Features
Target Compound 3-ClPh (4), 3-FBz (1), 2,2-diMe (2) 365.8* Thione group; dual halogenation (Cl, F)
4-(3,4-Dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione 3,4-diClPh (4), 4-FBz (1), 2,2-diMe (2) 395.3 Dichlorophenyl; 4-FBz substitution; higher molecular weight
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole 4-FPh (2), Ph (4,5) 316.4 Non-thione; lacks benzoyl group; simpler halogenation
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione 2,4-diFPh (4), PhSO₂Ph (5) 433.4 Triazole-thione; sulfonyl group; difluorophenyl substitution
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine 3-ClPh (1), 3-ClPr (4) 289.2 Piperazine backbone; dual Cl substitution; no thione

*Estimated based on molecular formula C₁₈H₁₃ClFN₂OS.

Key Observations :

  • Halogen Positioning : The 3-fluorobenzoyl group in the target compound differs from the 4-fluorobenzoyl group in ’s analogue, which may alter steric interactions and electronic effects (e.g., dipole moments) .
  • Thione vs.
  • Dual Halogenation: The combination of Cl and F may optimize lipophilicity and metabolic stability compared to mono-halogenated derivatives (e.g., ’s 2-(4-FPh)-imidazole) .
Physicochemical and Pharmacological Properties
  • Solubility: The thione group and dual halogenation likely reduce aqueous solubility compared to non-thione imidazoles (e.g., ’s derivatives) but improve lipid membrane permeability .
  • The 3-chlorophenyl group may enhance hydrophobic interactions in binding pockets .
  • Crystal Packing : Isostructural compounds (–6) show that halogen substituents influence molecular conformation and crystal packing, which could affect bioavailability .
Computational and Structural Insights
  • Density Functional Theory (DFT) : Studies like those in could predict thermochemical stability, with exact-exchange functionals assessing the thione’s electronic effects .
  • X-ray Diffraction : SHELX-based refinements () reveal that halogen positioning (3-Cl vs. 4-F) may induce torsional strain or planar deviations in the imidazole ring .

Q & A

Q. How can continuous flow reactors improve scalability for multi-step syntheses of this compound?

  • Methodology : Design a microreactor system with temperature-controlled zones for sequential benzoylation and cyclization. Use inline FT-IR to monitor intermediate formation. For thione generation, integrate a packed-bed reactor with immobilized Lawesson’s reagent to minimize purification steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.